What are the chemical properties of Boc-Val-OSu?
What are the chemical properties of Boc-Val-OSu?
An In-Depth Technical Guide to the Chemical Properties and Applications of Boc-Val-OSu
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of N-α-(tert-butoxycarbonyl)-L-valine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Val-OSu. It is designed for researchers, chemists, and drug development professionals who utilize peptide synthesis in their work. We will move beyond a simple datasheet presentation to discuss the causality behind its reactivity, its practical applications, and the self-validating protocols that ensure successful synthesis.
Core Identity and Physicochemical Characteristics
Boc-Val-OSu is a critical reagent in synthetic organic chemistry, specifically in the domain of solid-phase peptide synthesis (SPPS). It is an amino acid derivative where the alpha-amino group of L-valine is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester.[1][2] This dual modification renders the molecule ideally suited for the controlled, stepwise addition of a valine residue to a growing peptide chain.
The Boc group provides temporary protection, which can be removed under specific acidic conditions, while the NHS ester facilitates efficient amide bond formation under mild conditions.[3][4]
Table 1: Physicochemical Properties of Boc-Val-OSu
| Property | Value | Source(s) |
| CAS Number | 3392-12-9 | [1][5] |
| Molecular Formula | C₁₄H₂₂N₂O₆ | [1][5] |
| Molecular Weight | 314.33 g/mol | [1][5] |
| Appearance | Solid | |
| Optical Activity | [α]20/D −38±1°, c = 2% in dioxane | |
| Storage Temperature | −20°C | [6] |
Molecular Structure and the Basis of Reactivity
The utility of Boc-Val-OSu is a direct consequence of its tripartite structure: the Boc protecting group, the valine residue, and the OSu activating group. Understanding the function of each component is crucial for its effective use.
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The Boc Protecting Group: The tert-butoxycarbonyl group is an acid-labile protecting group.[7] Its role is to render the nucleophilic alpha-amino group of valine unreactive, thereby preventing self-polymerization or unwanted side reactions during the coupling step. The Boc group is stable to a wide range of basic and nucleophilic conditions but is readily cleaved by moderate acids, most commonly trifluoroacetic acid (TFA), regenerating the free amine for the next coupling cycle.[3][8] This orthogonal stability is a cornerstone of the Boc-SPPS strategy.[7]
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The Valine Residue: Valine is an aliphatic amino acid characterized by its bulky, sterically hindering isopropyl side chain. This steric bulk can influence the kinetics of the coupling reaction, sometimes requiring longer reaction times or more potent coupling conditions compared to less hindered amino acids like glycine or alanine.
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The N-hydroxysuccinimide (OSu) Ester: This is the engine of the molecule's reactivity. The N-hydroxysuccinimide moiety is an excellent leaving group. By forming an ester with the valine carboxyl group, it significantly increases the electrophilicity of the carbonyl carbon. This "activation" makes the carbonyl group highly susceptible to nucleophilic attack by the free N-terminal amine of a growing peptide chain, leading to the formation of a stable amide (peptide) bond.[9]
Mechanism of Amide Bond Formation
The coupling reaction is a classic nucleophilic acyl substitution. The deprotected N-terminal amine of the peptide-resin attacks the activated carbonyl carbon of Boc-Val-OSu. The tetrahedral intermediate formed then collapses, expelling the stable N-hydroxysuccinimide anion to form the new peptide bond.
Experimental Protocols and Methodological Rationale
The successful application of Boc-Val-OSu requires adherence to protocols that account for its chemical properties. The following outlines a standard coupling cycle within a Boc-SPPS workflow, emphasizing the causality behind each step.
Standard Boc-SPPS Coupling Cycle
This protocol assumes the synthesis is proceeding after the successful coupling of the previous amino acid.
-
Resin Swelling (Equilibration):
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Step: Wash the peptide-resin with Dichloromethane (DCM) (3x).
-
Rationale: DCM is an excellent solvent for swelling the polystyrene-based resins typically used in Boc-SPPS, ensuring that reactive sites within the resin beads are fully accessible to reagents.
-
-
Boc Deprotection (Acidolysis):
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Step: Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.[3]
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Rationale: TFA is a strong enough acid to quantitatively cleave the acid-labile Boc group, exposing the N-terminal primary amine. The DCM serves as the solvent. A scavenger, such as dithiothreitol (DTE), may be included if sensitive residues like Met or Trp are present in the sequence.[3]
-
-
Washing:
-
Step: Wash the resin with DCM (3x), followed by Isopropanol (IPA) (2x), and then DCM (3x).
-
Rationale: This extensive washing sequence is critical. The DCM washes remove residual TFA. The IPA wash helps remove any remaining salts and can disrupt secondary structures. The final DCM washes prepare the resin for the subsequent neutralization step.
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-
Neutralization:
-
Step: Treat the resin with a solution of 5-10% N,N-Diisopropylethylamine (DIPEA) in DCM or N,N-Dimethylformamide (DMF) for 5-10 minutes (2x).
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Rationale: The deprotection step leaves the newly exposed amine as a trifluoroacetate salt. This salt is unreactive in the coupling reaction. The hindered, non-nucleophilic base DIPEA deprotonates the ammonium salt to regenerate the free primary amine (R-NH₂) required for nucleophilic attack.
-
-
Coupling:
-
Step: Add a pre-dissolved solution of Boc-Val-OSu (typically 2-4 equivalents relative to resin capacity) in DMF or DCM to the neutralized peptide-resin. Agitate for 1-4 hours.
-
Rationale: Boc-Val-OSu is an "active ester" and generally does not require additional in-situ coupling reagents. The reaction proceeds upon mixing with the free amine. DMF is a common solvent due to its excellent solvating properties for both the protected amino acid and the growing peptide chain. The reaction time can be longer for valine due to steric hindrance.
-
-
Post-Coupling Wash:
-
Step: Wash the resin with DMF (3x) and DCM (3x).
-
Rationale: This removes excess Boc-Val-OSu and the N-hydroxysuccinimide byproduct, ensuring the purity of the peptide-resin before the next cycle.
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Protocol Validation: The Kaiser Test
A key aspect of trustworthy synthesis is in-process monitoring. After the coupling step (and before the next deprotection), a small sample of the resin can be tested using the Kaiser ninhydrin test.
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Positive Result (Blue Bead): Indicates the presence of free primary amines, meaning the coupling reaction was incomplete.
-
Negative Result (Yellow/Clear Bead): Indicates the absence of free primary amines, confirming a successful coupling.
This self-validating step prevents the propagation of deletion sequences, which are notoriously difficult to separate from the target peptide during final purification.
Sources
- 1. Boc-Val-osu | C14H22N2O6 | CID 98768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. omizzur.com [omizzur.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scbt.com [scbt.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
